Neopentyl Dihydrogen Phosphate

Description

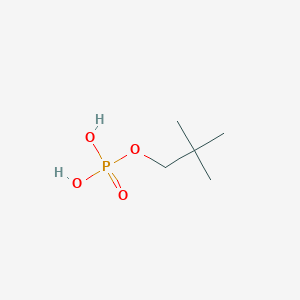

Neopentyl dihydrogen phosphate (NDHP) is an organophosphate compound characterized by a bulky neopentyl (2,2-dimethylpropyl) group attached to a phosphate moiety. Its sterically hindered structure significantly influences its chemical reactivity and physical properties. NDHP is utilized in specialized applications, such as flame-retardant formulations, where its stability and steric bulk are advantageous .

A defining feature of NDHP is its hydrolysis behavior. Unlike aromatic phosphates (e.g., p-nitrophenyl dihydrogen phosphate), NDHP undergoes acid-catalyzed hydrolysis with a rate that increases smoothly with acid concentration, without exhibiting a rate maximum in strong acidic conditions. This suggests a mechanism involving direct phosphorus–oxygen (P–O) bond fission rather than intermediate formation .

Properties

Molecular Formula |

C5H13O4P |

|---|---|

Molecular Weight |

168.13 g/mol |

IUPAC Name |

2,2-dimethylpropyl dihydrogen phosphate |

InChI |

InChI=1S/C5H13O4P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |

InChI Key |

ANUKUXHGGBMTJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl dihydrogen phosphate can be synthesized through the acid-catalyzed hydrolysis of neopentyl phosphate. The reaction typically involves the use of strong acids such as sulfuric acid or hydrochloric acid, which facilitate the cleavage of the phosphorus-oxygen bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous-flow reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Neopentyl dihydrogen phosphate undergoes acid-catalyzed hydrolysis via phosphorus–oxygen (P–O) bond cleavage . Unlike aryl phosphates (e.g., p-nitrophenyl dihydrogen phosphate), its hydrolysis rate increases smoothly with acid concentration without exhibiting a rate maximum in strong acidic conditions . The reaction proceeds through a two-step mechanism:

-

Protonation of the phosphate oxygen, increasing electrophilicity.

-

Nucleophilic attack by water, leading to P–O bond fission and release of neopentyl alcohol .

Catalyst Comparison :

-

Sulfuric acid shows slightly higher catalytic efficiency than hydrochloric acid due to superior protonating power .

| Acid Catalyst | Relative Rate Enhancement | Mechanism |

|---|---|---|

| H₂SO₄ | 1.2× HCl | P–O bond fission |

| HCl | Baseline | P–O bond fission |

Base-Catalyzed Hydrolysis

In alkaline conditions, hydrolysis involves hydroxide ion attack at the phosphorus center. A study on uridine 3´-neopentyl phosphate (a structurally related diester) revealed a second-order rate constant of in 1 M NaOH at 25°C . The neopentyl group’s steric bulk hinders direct nucleophilic substitution at the carbon, favoring P–O cleavage over C–O fission .

Key Data :

-

pKa of Neopentyl Alcohol : Determined as 17.3 via Brønsted analysis of hydrolysis kinetics .

-

Steric Effects : The neopentyl moiety reduces hydrolysis rates by 100-fold compared to less hindered analogs .

Esterification and Nucleophilic Substitution

This compound acts as a phosphorylating agent in esterification reactions. Its reactivity in nucleophilic substitutions is limited by steric hindrance, but triflate derivatives (e.g., neopentyl triflate) exhibit enhanced leaving-group ability. For example:

| Reaction System | Rate Constant () |

|---|---|

| (TfO)₃Np + NaN₃ (DMSO, 100°C) | |

| This compound + H₂O | (acid-catalyzed) |

Triflate groups enable efficient substitution despite the neopentyl group’s bulk, highlighting the interplay between steric effects and leaving-group quality .

Comparative Reactivity

-

vs. Methyl Dihydrogen Phosphate : Methyl analogs undergo carbon–oxygen (C–O) bond cleavage in strong acid with halide ions (e.g., Cl⁻, Br⁻) acting as nucleophiles. Neopentyl derivatives resist this pathway due to steric shielding .

-

vs. Aryl Phosphates : Neopentyl phosphate lacks the resonance stabilization of aryl leaving groups, resulting in slower hydrolysis but avoiding rate maxima in concentrated acid .

Kinetic and Mechanistic Implications

Scientific Research Applications

Neopentyl dihydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

Biology: Studied for its potential role in biochemical pathways involving phosphoryl transfer reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of neopentyl dihydrogen phosphate involves its hydrolysis under acidic conditions. The protonation of the phosphate group facilitates the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate. This reaction is influenced by the concentration of the acid catalyst and the nature of the leaving group .

Comparison with Similar Compounds

Comparison with Methyl Dihydrogen Phosphate (MDHP)

MDHP, a simpler alkyl phosphate with a methyl group, serves as a critical benchmark for understanding NDHP’s reactivity:

Research Findings :

- NDHP’s hydrolysis rate increases linearly with [H⁺], while MDHP may form transient intermediates in concentrated acid, leading to divergent kinetic profiles .

- Steric shielding in NDHP reduces susceptibility to enzymatic or nucleophilic degradation compared to MDHP, enhancing its utility in durable materials .

Comparison with Aromatic Phosphates (e.g., p-Nitrophenyl Dihydrogen Phosphate)

Aromatic phosphates exhibit distinct hydrolysis behavior due to resonance stabilization and electron-withdrawing substituents:

Implications :

- NDHP’s lack of aromaticity limits its use in catalysis or sensing but improves stability in oxidative environments.

Comparison with Isosorbide Dihydrogen Phosphate

Isosorbide dihydrogen phosphate, a cyclic phosphate ester, is primarily used in medicinal chemistry due to its biocompatibility. Unlike NDHP, its rigid cyclic structure enhances binding to biological targets, such as enzymes or receptors . However, NDHP’s linear alkyl chain and steric bulk make it less suited for biomedical applications but more effective in industrial settings requiring thermal stability.

Binding Affinity and Molecular Interactions

NDHP’s steric profile influences its interactions with synthetic receptors. Macrocyclic receptors selective for dihydrogen phosphate (logβ₁₂ = 10.51 for H₂PO₄⁻) show reduced affinity for bulky derivatives like NDHP due to steric clashes . For example:

Data Tables

Table 1: Hydrolysis Behavior in Acidic Conditions

Table 2: Binding Constants (logβ₁₂) of Anions with Macrocyclic Receptors

| Anion | logβ₁₂ |

|---|---|

| Dihydrogen phosphate | 10.51 |

| Acetate | 8.46 |

| Hydrogen sulfate | 8.32 |

Note: NDHP’s steric bulk reduces its binding affinity compared to unsubstituted H₂PO₄⁻ .

Biological Activity

Neopentyl dihydrogen phosphate (NDP) is an organic phosphate compound that has garnered interest due to its unique chemical properties and biological activities. This article explores the biological activity of NDP, focusing on its hydrolysis mechanisms, potential applications in various fields, and relevant case studies.

NDP exhibits distinctive hydrolysis behavior, which is influenced by the presence of acids. Research indicates that the rate of acid-catalyzed hydrolysis of NDP increases with acid concentration. Unlike other phosphates, such as methyl dihydrogen phosphate, NDP does not show a rate maximum in strong acid solutions, suggesting a different reaction pathway involving phosphorus-oxygen bond fission .

Table 1: Comparison of Hydrolysis Rates of Different Phosphates

| Compound | Hydrolysis Rate Behavior | Key Observations |

|---|---|---|

| This compound | Increases with acid concentration | No rate maximum observed |

| Methyl Dihydrogen Phosphate | Increases with halide ions | Rate maximum observed in strong acids |

| p-Acetylphenyl Di-hydrogen Phosphate | Similar to NDP but with different nucleophilic interactions | Phosphorus-oxygen bond fission involved |

Biological Activity and Applications

The biological activity of NDP is primarily linked to its role in biochemical processes. It has been studied for its potential applications in pharmaceuticals and agriculture due to its stability and reactivity.

Case Study: Nucleophilic Substitution Reactions

A study conducted by Edwards et al. examined the nucleophilic substitution reactions involving compounds with a neopentyl moiety. The findings revealed that NDP derivatives could be synthesized effectively, demonstrating stability against Hofmann elimination while exhibiting slow nucleophilic substitution rates. This characteristic complicates their synthesis but also suggests potential for specific applications where controlled reactivity is advantageous .

Potential Applications in Cosmeceuticals

Recent research highlighted the use of NDP in developing cosmeceutical products. The compound's ability to form lamellar liquid crystals can enhance the delivery of active ingredients in skincare formulations. This property allows for improved skin penetration and efficacy of bioactive compounds .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of NDP. In vitro studies have shown that NDP does not induce significant irritation or cytotoxicity at concentrations typically used in formulations. For instance, a study utilizing the Hen's Egg Test – Chorioallantoic Membrane (HET-CAM) assay demonstrated that NDP did not cause irritation compared to known irritants such as sodium lauryl sulfate (SLS) .

Table 2: Toxicity Assessment of this compound

| Test Method | Result | Comparison Group |

|---|---|---|

| HET-CAM Assay | No irritation observed | Sodium Lauryl Sulfate |

| Cytotoxicity Assay | Low cytotoxicity at tested concentrations | Controls with known toxins |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing neopentyl dihydrogen phosphate with high purity, and how can purity be validated?

- Methodology : Synthesis typically involves the reaction of neopentyl alcohol with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions, followed by hydrolysis. Purification is achieved via recrystallization or column chromatography. Purity validation employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and ion chromatography to quantify phosphate impurities .

- Data Validation : A typical purity threshold for research-grade material is ≥98%, verified by integrating NMR peaks (e.g., absence of residual alcohol or byproducts) and chromatographic retention time matching .

Q. How should this compound be stored to prevent decomposition, and what analytical methods detect degradation products?

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Desiccants like silica gel are recommended to avoid moisture absorption .

- Degradation Analysis : Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) coupled with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) can identify hydrolysis products like phosphoric acid and neopentyl alcohol .

Q. What buffer systems are compatible with this compound in enzymatic or kinetic studies?

- Methodology : Phosphate buffers (pH 5–8) prepared with potassium dihydrogen phosphate and sodium hydrogen phosphate are commonly used. For acidic conditions (pH <5), adjust with orthophosphoric acid; for alkaline conditions (pH >8), use sodium hydroxide . Avoid Tris-based buffers, as they may interfere with phosphate-dependent reactions .

Advanced Research Questions

Q. How do steric effects in this compound influence its hydrolysis kinetics compared to linear alkyl phosphates?

- Mechanistic Insight : The bulky neopentyl group creates steric hindrance, slowing nucleophilic attack during hydrolysis. Kinetic studies (e.g., pH-rate profiles) show a 10-fold reduction in hydrolysis rate compared to methyl dihydrogen phosphate under identical conditions (25°C, pH 7). This is attributed to restricted access to the phosphorus center .

- Experimental Design : Use isotopically labeled water (H₂¹⁸O) and track ¹⁸O incorporation via MS to distinguish between associative and dissociative hydrolysis pathways .

Q. How can contradictory data on the catalytic role of metal ions in this compound reactions be resolved?

- Contradiction Analysis : Some studies report Mg²⁺ accelerates hydrolysis, while others observe inhibition. Resolution involves controlling ionic strength and chelating agents (e.g., EDTA) to isolate metal-specific effects. For example, Mg²⁺ may stabilize transition states at low concentrations (<1 mM) but precipitate phosphate at higher levels .

- Methodology : Conduct kinetic assays with varying metal ion concentrations and monitor phosphate release fluorometrically (e.g., using a DHAP assay kit with λₑₓ/λₑₘ = 535/587 nm) .

Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of the phosphate group in this compound?

- Techniques :

- ³¹P NMR Spectroscopy : Provides direct insight into phosphorus chemical shifts; this compound typically resonates at δ ≈ 0–2 ppm in acidic conditions.

- Raman Spectroscopy : Detects P=O and P–O–C vibrational modes (e.g., ~1250 cm⁻¹ for P=O stretching).

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies oxidation states via binding energy peaks (P 2p₃/₂ ≈ 133–134 eV for phosphate) .

Methodological Troubleshooting

Q. Why do replicate experiments with this compound show variability in reaction yields, and how can reproducibility be improved?

- Root Causes : Moisture contamination during synthesis or storage; incomplete purification.

- Solutions :

- Use Schlenk-line techniques for anhydrous synthesis.

- Pre-dry solvents over molecular sieves and validate via Karl Fischer titration (<50 ppm H₂O) .

Q. How to differentiate between phosphate ester hydrolysis and oxidative degradation in stability studies?

- Analytical Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.